molecular formula C13H6Cl3FO B1302175 5-Fluoro-3,3',4'-trichlorobenzophenone CAS No. 844885-33-2

5-Fluoro-3,3',4'-trichlorobenzophenone

Cat. No. B1302175
M. Wt: 303.5 g/mol
InChI Key: RLKQDGGKBDSEHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest due to their unique properties. For instance, the synthesis of soluble fluoro-polyimides involves the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from trichloro-triazine, BF3, and F2 demonstrates the potential for fluorinated compounds to be used in electrophilic aromatic substitution reactions . These studies suggest that the synthesis of 5-Fluoro-3,3',4'-trichlorobenzophenone would likely involve careful consideration of the reactivity of fluorine and chlorine substituents on the aromatic ring.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their physical and chemical properties. For example, the crystal structure of benzene solvates of tris(4-fluorophenyl)antimony diaryloxides reveals a distorted trigonal-bipyramidal coordination with oxygen atoms in axial positions, which is stabilized by weak intermolecular C–H···F hydrogen bonds . This indicates that the presence of fluorine atoms in aromatic compounds can affect their molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. The ability of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate to effect electrophilic aromatic substitution is a clear example of the reactivity of such compounds . This suggests that 5-Fluoro-3,3',4'-trichlorobenzophenone could also be reactive towards nucleophilic aromatic substitution, given the electron-withdrawing nature of the fluorine and chlorine substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability and low moisture absorption, as seen in the polyimide films derived from fluorinated diamines . Additionally, the introduction of fluorine atoms can lead to aggregation-induced emission properties in certain fluorophores, as demonstrated by the tetraarylated triene framework . These properties are crucial for applications in materials science and organic electronics.

Future Directions

The future directions for 5-Fluoro-3,3’,4’-trichlorobenzophenone are not specified in the search results. The future applications of a compound depend on its properties and potential uses, which are not provided in this case .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(17)6-9)13(18)7-1-2-11(15)12(16)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKQDGGKBDSEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374665
Record name 5-Fluoro-3,3',4'-trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3,3',4'-trichlorobenzophenone

CAS RN

844885-33-2
Record name (3-Chloro-5-fluorophenyl)(3,4-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3,3',4'-trichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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